molecular formula C18H18ClNO4 B016463 N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester CAS No. 55822-82-7

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester

Cat. No. B016463
CAS RN: 55822-82-7
M. Wt: 347.8 g/mol
InChI Key: JYSZSIWECWRSIF-INIZCTEOSA-N
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Description

“N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester” is a derivative of glycine having a benzyloxycarbonyl protecting group attached to the nitrogen . It is used as a building block in peptide synthesis and as a biochemical reagent .


Synthesis Analysis

The synthesis of “N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester” involves the use of a palladium-on-carbon (Pd/C) catalyst. The hydrogenative deprotection of the N-benzyl-protecting group is facilitated by the combined use of niobic acid-on-carbon (Nb2O5/C). Nb2O5/C is an acidic heterogeneous catalyst prepared from NbCl5 and activated carbon .


Molecular Structure Analysis

The molecular structure of “N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester” is complex, with a benzyloxycarbonyl protecting group attached to the nitrogen of the glycine molecule .


Chemical Reactions Analysis

The chemical reactions involving “N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester” are facilitated by the use of a palladium-on-carbon (Pd/C) catalyst. The hydrogenative deprotection of the N-benzyl-protecting group is effectively facilitated by the combined use of niobic acid-on-carbon (Nb2O5/C) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester” are influenced by its molecular structure. As a derivative of glycine, it has a benzyloxycarbonyl protecting group attached to the nitrogen .

Scientific Research Applications

“N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester” is used as a building block in peptide synthesis and as a biochemical reagent . It is also used to synthesize the corresponding N-benzyloxycarbonyl-O-tert-butyl- (lor dl)-serine benzyl ester . Further, it serves as a pharmaceutical intermediate .

    Peptide Synthesis

    • This compound is used as a building block in peptide synthesis .
    • It is used to synthesize the corresponding N-benzyloxycarbonyl-O-tert-butyl- (lor dl)-serine benzyl ester .

    Biochemical Reagent

    • It serves as a biochemical reagent .
    • It reacts with cyclohepta-1,3-diene to produce 6-oxa-7-aza-bicyclo [3.2.2]non-8-ene-7-carboxylic acid benzyl ester .

    Pharmaceutical Intermediate

    • It is used as a pharmaceutical intermediate .
    • It is used in the production of various pharmaceuticals .

    Deprotection of N-Benzyl Groups

    • It is used in the deprotection of N-Benzyl groups .
    • The palladium-on-carbon (Pd/C)-catalyzed hydrogenative deprotection of the N-benzyl-protecting group was effectively facilitated by the combined use of niobic acid-on-carbon (Nb2O5/C) .

    Chemoselective Deprotection of N/O-benzyloxycarbonyl (Cbz)

    • A novel protocol for the deprotection of N-benzyloxycarbonyl and O-benzyloxycarbonyl groups by nickel boride generated in situ from NaBH4 and NiCl2 6H2O in methanol at room temperature has been developed .
    • This protocol is chemoselective as groups like chloro, bromo, amide, ester, pyridine, and tert-butyloxycarbonyl moiety are unaffected under these conditions .
    • The deprotection has also been validated in gram scale reactions, to establish the wider appropriateness of this protocol .

    Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon

    • The palladium-on-carbon (Pd/C)-catalyzed hydrogenative deprotection of the N-benzyl-protecting group was effectively facilitated by the combined use of niobic acid-on-carbon (Nb2O5/C) .
    • Nb2O5/C is an acidic heterogeneous catalyst prepared from NbCl5 and activated carbon .
    • The catalysts were easily removed from the reaction mixture and reusable .
    • Deprotected amines were obtained in excellent yields without an additional neutralization process .

properties

IUPAC Name

benzyl (2R)-3-chloro-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c19-11-16(17(21)23-12-14-7-3-1-4-8-14)20-18(22)24-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSZSIWECWRSIF-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCl)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCl)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623451
Record name Benzyl N-[(benzyloxy)carbonyl]-3-chloro-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester

CAS RN

55822-82-7
Record name Benzyl N-[(benzyloxy)carbonyl]-3-chloro-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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